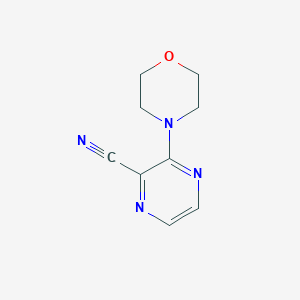
3-Morpholin-4-ylpyrazine-2-carbonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Chumachenko et al. (2014) explored the synthesis of 5-Morpholino-1,3-oxazole-4-carbonitriles, which showed that 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile reacts with hydrazine hydrate to form various products including an aminopyridin compound (Chumachenko, Shablykin, & Brovarets, 2014).
- A similar study in 2015 by the same authors reported the formation of different reaction products under similar conditions, highlighting the potential for diverse chemical reactions involving morpholine derivatives (Chumachenko, Shablykin, & Brovarets, 2015).
- Further exploration of these compounds was conducted by Chumachenko et al. (2014), where they synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles and observed the formation of different aminooxazole compounds (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
Pharmaceutical Applications
- Gadhave and Bhagwat (2017) investigated the synthesis of pyridine-3-carbonitriles and their anti-inflammatory activity, showing the potential pharmaceutical applications of these compounds (Gadhave & Bhagwat, 2017).
Advanced Material Synthesis
- The synthesis of morpholinotetrahydrothieno[2,3-c]isoquinolines was explored by El-Dean, Radwan, and Zaki (2008), demonstrating the potential of morpholine derivatives in the development of novel materials (El-Dean, Radwan, & Zaki, 2008).
Propriétés
IUPAC Name |
3-morpholin-4-ylpyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-7-8-9(12-2-1-11-8)13-3-5-14-6-4-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLNFJRCEBDZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-ylpyrazine-2-carbonitrile | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



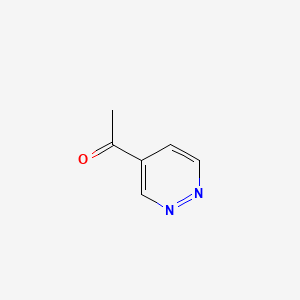
![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)
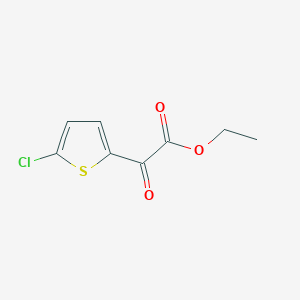

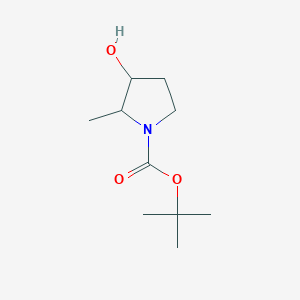

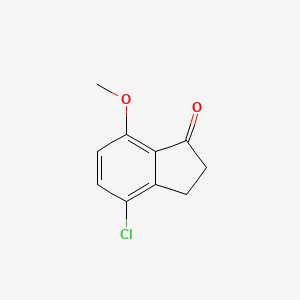


![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)
![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)
